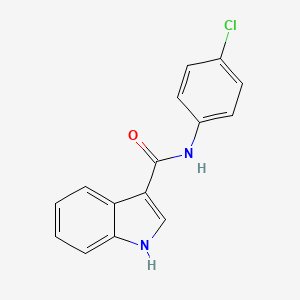

N-(4-Chlorophenyl)-1H-indole-3-carboxamide

Description

N-(4-Chlorophenyl)-1H-indole-3-carboxamide is an indole derivative featuring a 4-chlorophenyl group attached via a carboxamide moiety at the indole’s 3-position. The 3-carboxamide substitution distinguishes it from related compounds, influencing electronic properties and molecular interactions.

Properties

CAS No. |

26977-44-6 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1H-indole-3-carboxamide |

InChI |

InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)18-15(19)13-9-17-14-4-2-1-3-12(13)14/h1-9,17H,(H,18,19) |

InChI Key |

GKHUQLGABBRKDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most efficient method for synthesizing N-(4-chlorophenyl)-1H-indole-3-carboxamide involves a copper(II)-catalyzed coupling of indole-3-carbonitrile with a diaryliodonium salt. This approach, adapted from S. Kancherla et al. (2020), offers high regioselectivity and moderate to excellent yields.

Reagents and Conditions

-

Catalyst : Copper(II) triflate (Cu(OTf)₂, 10 mol%)

-

Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

-

Solvent : 1,2-Dichloroethane (DCE)

-

Temperature : 80°C

-

Atmosphere : Nitrogen

-

Reaction Time : 12 hours

Procedure

-

Indole-3-Carbonitrile Preparation : Indole-3-carboxaldehyde is converted to indole-3-carbonitrile via formylation using hydroxylamine hydrochloride and sodium formate in formic acid.

-

Coupling Reaction : Indole-3-carbonitrile (1.0 equiv), Cu(OTf)₂ (10 mol%), DIPEA (3.0 equiv), and diaryliodonium salt (1.2 equiv) are combined in DCE. The mixture is stirred at 80°C under nitrogen, followed by solvent evaporation and silica gel chromatography purification.

Yield and Characterization

Mechanistic Insights

The reaction proceeds via a Cu(III)-aryl intermediate, where the diaryliodonium salt transfers an aryl group to the copper center. Subsequent electrophilic aromatic substitution at the indole’s C3 position forms the N-aryl bond. The electron-withdrawing nitro group on the diaryliodonium salt enhances electrophilicity, favoring coupling at the indole’s 3-position.

Amidation of Indole-3-Carboxylic Acid Derivatives

Reagents and Conditions

Procedure

Indole-3-carboxylic acid (1.0 equiv) is activated with BOP (1.2 equiv) and DIPEA (3.0 equiv) in DMF. 4-Chloroaniline (1.1 equiv) is added, and the mixture is stirred for 12–24 hours. The product is isolated via aqueous workup and chromatography.

Challenges

-

Low Solubility : Indole-3-carboxylic acid’s poor solubility in DMF may necessitate elevated temperatures or alternative solvents.

-

Byproducts : Competitive formation of N-acylurea derivatives requires careful stoichiometric control.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Acylation of indole-2-carboxylates followed by hydrolysis and amidation offers an indirect route:

Steps

Limitations

Palladium-Catalyzed C–H Functionalization

Recent advances in C–H activation enable direct arylations, though applicability to this compound remains unexplored. A hypothetical pathway includes:

Reagents and Conditions

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Oxidant : AgOAc (3.0 equiv)

-

Solvent : Pivalic acid/acetic acid (3:1)

Comparative Analysis of Methods

| Method | Catalyst | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Cu(OTf)₂ Coupling | Cu(OTf)₂ | 75% | 12 h | High regioselectivity |

| BOP-Mediated Amidation | BOP | ~60%* | 24 h | Mild conditions |

| Friedel-Crafts | AlCl₃ | ~50%* | 6 h | Scalability |

*Estimated based on analogous reactions.

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Anticancer Activity

Osteosarcoma Treatment

N-(4-Chlorophenyl)-1H-indole-3-carboxamide has shown significant antiproliferative effects against osteosarcoma cell lines. In a study involving the Saos-2 cell line, the compound demonstrated dose-dependent cytotoxicity, inhibiting cell proliferation more effectively than traditional chemotherapeutics like imatinib mesylate. The mechanism of action appears to involve the inhibition of tyrosine kinases and the generation of reactive oxygen species, which contribute to its anticancer effects .

Cytotoxicity Against Various Cancer Cell Lines

Further research has indicated that derivatives of this compound exhibit potent cytotoxicity against multiple human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. Compounds synthesized with this indole core have shown IC50 values as low as 0.56 µM, indicating strong potential as anticancer agents .

Cannabinoid Receptor Modulation

Allosteric Modulation of CB1 Receptors

The compound has been studied for its role as an allosteric modulator of cannabinoid receptor 1 (CB1). Research indicates that it can enhance the binding affinity of agonists to CB1 receptors while inhibiting agonist-induced G protein coupling. This unique mechanism may provide therapeutic avenues for conditions treated with cannabinoid-based therapies .

Structure-Activity Relationship Studies

Impact of Structural Variations

Studies focusing on the structure-activity relationship (SAR) of indole derivatives, including this compound, reveal that modifications at specific positions can significantly influence biological activity. For instance, variations at the C3 position impact the allosteric effects on CB1 receptors, suggesting that careful structural optimization could enhance therapeutic efficacy .

Comparative Efficacy with Other Agents

Comparison with Imatinib Mesylate

In comparative studies against established treatments like imatinib mesylate, this compound has shown superior efficacy in certain contexts, particularly in osteosarcoma models. This highlights its potential as a novel therapeutic agent in oncology .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Saos-2 (osteosarcoma) | Dose-dependent cytotoxicity | 2025 |

| Anticancer | SW620 (colon cancer) | IC50 = 0.56 µM | 2020 |

| Anticancer | PC-3 (prostate cancer) | Significant cytotoxicity | 2020 |

| Anticancer | NCI-H23 (lung cancer) | Effective against multiple cancer types | 2020 |

| Allosteric modulation | CB1 receptors | Enhanced agonist binding | 2013 |

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Positional Isomers: Indole-2-Carboxamide vs. Indole-3-Carboxamide

The positional isomer N-(4-Chlorophenyl)-1H-indole-2-carboxamide (indole-2-carboxamide) has been extensively studied for its cytotoxic and antioxidant effects. Key findings include:

- Antioxidant Activity : Indole-2-carboxamide derivatives demonstrate potent inhibition of lipid peroxidation and superoxide anion formation, attributed to electron-donating substituents and hydrogen-bonding capabilities .

- Cytotoxicity : In bone cancer cells, indole-2-carboxamide shows significant toxicity, likely due to interactions with cellular redox systems .

In contrast, the 3-carboxamide isomer (target compound) may exhibit altered bioactivity due to differences in steric hindrance and electronic distribution. However, direct comparative data is lacking, necessitating further studies.

Halogen-Substituted Analogs

The para-chlorophenyl group is a critical pharmacophore. Comparisons with halogen-substituted analogs reveal:

These results suggest that halogen substitution at the para position modulates activity through electronic rather than steric effects, a trend that may extend to N-(4-Chlorophenyl)-1H-indole-3-carboxamide.

N-Substituted Indole-3-Carboxamide Derivatives

Variations in the N-substituent significantly alter pharmacological profiles:

The 4-chlorophenyl group in the target compound may balance lipophilicity and metabolic stability compared to bulkier substituents like adamantyl or benzyl.

Non-Carboxamide Indole Derivatives

Removing the carboxamide group drastically changes activity:

- 2-(4-Fluorophenyl)-3-methyl-1H-indole : Lacks carboxamide but retains aromatic interactions via indole N–H and π systems . This compound shows weaker enzyme inhibition compared to carboxamide-containing analogs, underscoring the carboxamide’s role in hydrogen bonding and target engagement.

Key Structure-Activity Relationships (SAR)

Carboxamide Position : The 3-position may favor interactions with hydrophobic enzyme pockets, while the 2-position enhances antioxidant activity via resonance stabilization .

Halogen Effects : Para-substituted halogens (F, Cl, Br) show similar potency in enzyme inhibition, suggesting electronic effects (e.g., electronegativity) outweigh steric factors .

N-Substituents : Bulky groups (e.g., adamantyl) improve CNS targeting but may reduce solubility, whereas chlorophenyl balances lipophilicity and specificity .

Biological Activity

N-(4-Chlorophenyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities, especially in the field of cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an indole structure with a 4-chlorophenyl substitution and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 276.72 g/mol. The presence of the chlorophenyl group enhances its solubility and biological activity, making it a candidate for various therapeutic applications.

Research indicates that this compound interacts with specific cellular targets that modulate signaling pathways related to cell growth and apoptosis. Its mechanism may involve:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including osteosarcoma cells (Saos-2), demonstrating dose-dependent inhibition of cell proliferation .

- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, potentially leading to increased apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated the antiproliferative activity of this compound on osteosarcoma cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Saos-2 | 5 - 20 | Dose-dependent inhibition of proliferation | |

| Saos-2 | < 10 | Induction of apoptosis through signaling modulation |

The results indicate that this compound is effective at lower doses compared to traditional chemotherapeutics like imatinib mesylate, suggesting its potential as a novel therapeutic agent for osteosarcoma treatment .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Osteosarcoma : A significant study evaluated the effects of this compound on Saos-2 cells, revealing that it inhibited cell proliferation in a dose-dependent manner. Immunofluorescence staining demonstrated reduced expression levels of ezrin, a protein associated with cancer metastasis, indicating the compound's potential to prevent cancer spread .

- Comparative Analysis with Imatinib : In another study, this compound was compared with imatinib mesylate. The findings suggested superior efficacy at lower doses for the indole derivative, highlighting its potential as a more effective treatment option for resistant osteosarcoma cases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-Chlorophenyl)-1H-indole-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling 1H-indole-3-carboxylic acid derivatives with 4-chloroaniline via carbodiimide-mediated amidation (e.g., EDC or DCC in DMF). For example, a general procedure involves activating the carboxylic acid group with a coupling agent, followed by reaction with the amine under inert conditions . Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical to achieving high yields . Post-synthesis purification often employs column chromatography or recrystallization from ethanol/water mixtures .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, with deshielded peaks at ~10-12 ppm (indole NH) and 165-170 ppm (amide carbonyl) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the indole and chlorophenyl moieties .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 311.06 for CHClNO) .

Q. What physicochemical properties are critical for experimental design?

- Methodological Answer : Key properties include:

- Solubility : Moderate solubility in DMSO (~10 mM) and methanol, but limited in aqueous buffers. Solubility can be enhanced using co-solvents like PEG-400 .

- Stability : Degrades under prolonged light exposure; storage at -20°C in amber vials is recommended. Thermal stability (decomposition >170°C) is confirmed via TGA .

- pKa : Predicted pKa of ~4.9 indicates protonation at physiological pH, influencing bioavailability .

Advanced Research Questions

Q. How can researchers investigate the biological target interactions of this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Used to quantify binding kinetics (e.g., K values) to receptors like cannabinoid or serotonin receptors. Immobilize the target protein on a sensor chip and monitor real-time binding .

- Fluorescence Polarization : Measures competitive displacement of fluorescent ligands to determine IC values .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites, validated by mutagenesis studies .

Q. What strategies resolve contradictions in pharmacological data across studies?

- Methodological Answer :

- Comparative Structural Analysis : Compare activity profiles with analogs (e.g., N-(3-chlorophenyl) derivatives) to identify substituent effects .

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Meta-Analysis : Aggregate data from independent studies using standardized metrics (e.g., % inhibition at 10 µM) to identify consensus targets .

Q. How can researchers optimize the compound’s pharmacokinetic profile?

- Methodological Answer :

- Prodrug Design : Introduce ester or glycoside moieties to improve water solubility and oral bioavailability .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) for structural modification .

- Blood-Brain Barrier Penetration : LogP adjustments (target ~2-3) via substituent variation (e.g., replacing chlorophenyl with fluorophenyl) .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like polar surface area (PSA) and H-bond donors/acceptors to predict activity trends .

- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding energy changes upon substituent modifications .

- ADMET Prediction : Tools like SwissADME assess absorption, distribution, and toxicity risks early in optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.